3,5-bis(methylsulfonyl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

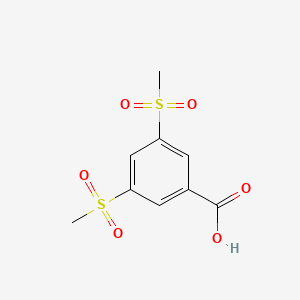

3,5-bis(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C₉H₁₀O₆S₂ and a molecular weight of 278.3 g/mol . It is characterized by the presence of two methylsulfonyl groups attached to a benzoic acid core. This compound is primarily used in scientific research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(methylsulfonyl)benzoic acid typically involves the sulfonation of a benzoic acid derivative. One common method is the reaction of 3,5-dimethylbenzoic acid with sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

3,5-bis(methylsulfonyl)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Proteomics Research: It is used as a biochemical tool to study protein interactions and modifications.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industrial Chemistry: It serves as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3,5-bis(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, affecting their function and activity. This compound can modulate biochemical pathways by altering the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

3,5-dimethylbenzoic acid: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.

3,5-bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of methylsulfonyl groups, leading to different chemical properties and reactivity.

Uniqueness

3,5-bis(methylsulfonyl)benzoic acid is unique due to the presence of two methylsulfonyl groups, which enhance its reactivity and make it suitable for a wide range of chemical and biological applications. Its ability to undergo various chemical transformations and interact with biological molecules sets it apart from similar compounds .

Biological Activity

3,5-Bis(methylsulfonyl)benzoic acid (C₉H₁₀O₆S₂) is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features two methylsulfonyl groups attached to a benzoic acid backbone. The compound's molecular weight is 278.30 g/mol. It can be synthesized through methods such as the sulfonylation of 3,5-dibromobenzoic acid with methanesulfonyl chloride. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm its structure and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : The compound has been explored as a potential lead for anti-inflammatory drugs due to its ability to modulate various biochemical pathways.

- Proteomics Applications : It serves as a cleavable crosslinker in protein-protein interaction studies, facilitating the identification of interacting proteins within complex biological samples.

- Enzyme Inhibition : The presence of methylsulfonyl groups suggests potential inhibitory effects on enzymes involved in various biological processes, including those related to cancer and neurodegenerative diseases.

Comparative Biological Activity

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of selected benzoic acid derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Bis(trifluoromethyl)benzoic acid | C₉H₄F₆O₂ | Strong electron-withdrawing effects |

| 3,5-Bis(chlorosulfonyl)benzoic acid | C₇H₄Cl₂O₆S₂ | Used in sulfonamide synthesis |

| 4-Methylbenzenesulfonamide | C₇H₉NO₂S | Contains a sulfonamide group; used in pharmaceuticals |

This compound stands out due to its specific arrangement of methylsulfonyl groups at positions 3 and 5 on the benzoic acid ring, enhancing its solubility and reactivity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Anti-Cancer Activity : In vitro studies have indicated that derivatives of benzoic acids can exhibit antiproliferative effects on cancer cell lines. While specific data for this compound is limited, its structural characteristics suggest it could similarly influence cancer cell growth .

- Proteasome and Autophagy Modulation : A study demonstrated that certain benzoic acid derivatives promote the activity of proteasomal and autophagic pathways in human fibroblasts. Although not directly tested with this compound, these findings imply a possible role for this compound in enhancing cellular degradation mechanisms .

- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance have shown that benzoic acid derivatives can bind effectively to various proteins. While specific binding data for this compound remains to be published, its functional groups suggest a favorable interaction profile with target proteins.

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEITAHBBXTWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-91-7 |

Source

|

| Record name | 3,5-bis(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.